1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is a compound that features a thiophene ring fused to a pyridine ring, with an ethanamine side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Coupling of Thiophene and Pyridine Rings: The thiophene and pyridine rings can be coupled using cross-coupling reactions such as the Suzuki or Stille coupling reactions.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination, where the pyridine-thiophene intermediate is reacted with an amine and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with various molecular targets and pathways. The thiophene and pyridine rings can interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit enzymes involved in inflammation or oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride
- ®-1-(Pyridin-2-yl)ethanamine dihydrochloride
- (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
Uniqueness
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H14Cl2N2S |
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Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-(5-thiophen-3-ylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8(12)11-3-2-9(6-13-11)10-4-5-14-7-10;;/h2-8H,12H2,1H3;2*1H |
InChI Key |
PKVPNCPCKKKKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C2=CSC=C2)N.Cl.Cl |
Origin of Product |
United States |
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